molecular formula C23H14O B12675378 1-Phenyl-7H-benz(de)anthracen-7-one CAS No. 73693-78-4

1-Phenyl-7H-benz(de)anthracen-7-one

Cat. No.: B12675378
CAS No.: 73693-78-4
M. Wt: 306.4 g/mol
InChI Key: LXKMGEHDGRTGNG-UHFFFAOYSA-N
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Description

1-Phenyl-7H-benz(de)anthracen-7-one is an organic compound with the molecular formula C23H14O. It is a derivative of benzanthrone, a well-known polycyclic aromatic ketone. This compound is characterized by its unique structure, which includes a phenyl group attached to the benzanthrone core. It is known for its luminescent properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-7H-benz(de)anthracen-7-one can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where a phenylacetylene is reacted with a halogenated benzanthrone derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-7H-benz(de)anthracen-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl or benzanthrone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

1-Phenyl-7H-benz(de)anthracen-7-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-7H-benz(de)anthracen-7-one involves its interaction with various molecular targets and pathways. Its luminescent properties are attributed to the conjugated π-electron system, which allows for efficient absorption and emission of light. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding or π-π stacking .

Comparison with Similar Compounds

1-Phenyl-7H-benz(de)anthracen-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, which enhance its luminescent properties and make it suitable for a broader range of applications.

Properties

CAS No.

73693-78-4

Molecular Formula

C23H14O

Molecular Weight

306.4 g/mol

IUPAC Name

1-phenylbenzo[b]phenalen-7-one

InChI

InChI=1S/C23H14O/c24-23-19-11-5-4-10-18(19)22-17(15-7-2-1-3-8-15)14-13-16-9-6-12-20(23)21(16)22/h1-14H

InChI Key

LXKMGEHDGRTGNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C5=CC=CC(=C53)C=C2

Origin of Product

United States

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